N-(1-benzylpiperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group and an acetamide functional group attached to a piperidine ring. This compound has gained attention in pharmacological research, particularly for its interactions with sigma receptors, which are implicated in various neurological processes.
The compound can be synthesized through various organic chemistry techniques, often involving the reaction of benzylpiperidine derivatives with acetic anhydride or acetyl chloride. It can also be found in research articles focusing on its synthesis and biological activity, particularly concerning sigma receptor affinity and other pharmacological properties.
N-(1-benzylpiperidin-4-yl)acetamide is classified as:
The synthesis of N-(1-benzylpiperidin-4-yl)acetamide typically involves the following steps:
The reaction conditions usually require mild heating and may involve solvents such as dichloromethane or ethanol. The yield and purity of the final product can be determined using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.
N-(1-benzylpiperidin-4-yl)acetamide has a complex molecular structure that includes:
The molecular formula for N-(1-benzylpiperidin-4-yl)acetamide is , with a molecular weight of approximately 219.29 g/mol. The structural representation can be visualized using molecular modeling software, highlighting its three-dimensional conformation.
N-(1-benzylpiperidin-4-yl)acetamide participates in various chemical reactions, including:
The binding affinity for sigma receptors can be quantified using radiolabeled ligand binding assays. For instance, studies have shown that N-(1-benzylpiperidin-4-yl)acetamide exhibits high affinity for sigma1 receptors, making it a candidate for further drug development.
The mechanism of action of N-(1-benzylpiperidin-4-yl)acetamide primarily involves its interaction with sigma receptors:
Quantitative structure–activity relationship studies have demonstrated that structural modifications can significantly impact receptor affinity, suggesting pathways for optimizing therapeutic efficacy.
N-(1-benzylpiperidin-4-yl)acetamide is typically characterized by:
The compound exhibits typical amide reactivity:
N-(1-benzylpiperidin-4-yl)acetamide has several scientific uses:
The initial synthesis of N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1) was first documented in the early 1970s through straightforward amide coupling reactions between 1-benzylpiperidin-4-amine and acetic anhydride or acetyl chloride. Early synthetic routes yielded a crystalline solid with a melting point range of 139–143°C, characterized by a molecular weight of 232.33 g/mol and the empirical formula C~14~H~20~N~2~O [3] [8]. The compound presents as a white to light yellow powder with stability at room temperature under dry conditions, properties that facilitated its widespread adoption as a synthetic intermediate [8].
Table 1: Physicochemical Properties of N-(1-Benzylpiperidin-4-yl)acetamide
Property | Value |
---|---|
CAS Number | 50534-23-1 |
Molecular Formula | C~14~H~20~N~2~O |
Molecular Weight | 232.33 g/mol |
Melting Point | 139–143°C |
Appearance | White to light yellow crystalline powder |
Purity (Commercial) | ≥98% (GC) |
Initial pharmacological screening revealed unexpected neuromodulatory properties that extended beyond its original applications as a synthetic precursor. Early investigations demonstrated its moderate affinity for sigma receptors (particularly the sigma-1 subtype), with negligible activity at dopaminergic D2/D3 receptors—a selectivity profile that distinguished it from structurally related neuroleptics [1]. This receptor selectivity pattern sparked interest in its potential as a template for refinement rather than merely an intermediate, leading to systematic structure-activity relationship (SAR) explorations.
The discovery that N-(1-benzylpiperidin-4-yl)acetamide derivatives exhibit high affinity and selectivity for sigma receptors triggered extensive medicinal chemistry campaigns to optimize this scaffold. Systematic structural modifications established that:
Table 2: Binding Affinities of Key Structural Analogs
Compound | K~i~ σ~1~ (nM) | K~i~ σ~2~ (nM) | Selectivity (σ~2~/σ~1~) |
---|---|---|---|
Parent acetamide scaffold | 3.90 | 240 | 62 |
2-Fluoroacetamide analog | 3.56 | 667 | 187 |
Thiophene analog | 4.80 | >500 | >104 |
Naphthyl analog | 2.50 | 310 | 124 |
Imidazole analog | >250 | >1000 | - |
The pharmacophore model derived from these analogs identified three essential features for sigma-1 receptor interaction: (1) a tertiary amine (protonatable under physiological conditions), (2) a hydrophobic domain provided by the benzyl aromatic ring positioned 6–10 Å from the amine center, and (3) a secondary hydrophobic region from the acetamide’s aromatic moiety situated 2.4–3.9 Å from the amine [7]. This precise spatial arrangement explains the scaffold’s exceptional sigma-1 recognition capability.
Table 3: Essential Pharmacophore Features of High-Affinity Sigma-1 Ligands
Pharmacophore Element | Structural Component | Spatial Relationship |
---|---|---|
Tertiary amine | Piperidine nitrogen | Central anchor point |
Primary hydrophobic region | Benzyl aromatic ring | 6–10 Å from amine |
Secondary hydrophobic region | Arylacetamide aromatic ring | 2.4–3.9 Å from amine |
H-bond acceptor | Acetamide carbonyl | Adjacent to secondary aromatic |
The scaffold’s structural plasticity enables its transformation into diagnostic tools, exemplified by the development of [^18^F]FBFPA (N-4'-[^18^F]fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide) for positron emission tomography (PET) imaging of CNS sigma-1 receptors. This radiolabeled derivative exhibited excellent brain penetration in primates (0.045% ID/mL in cingulate cortex) and specific binding blocked by sigma antagonists, confirming its utility for non-invasive receptor quantification [5]. Additionally, haloperidol analogs derived from this scaffold (e.g., LMH-2) demonstrated potent sigma-1 antagonism (K~i~ = 6 nM) with antinociceptive effects in neuropathic pain models without dopaminergic side effects, highlighting its therapeutic potential [7].
The continuous exploration of N-(1-benzylpiperidin-4-yl)acetamide derivatives has established this scaffold as a versatile molecular platform for precise targeting of sigma receptors. Its capacity for selective engagement with neurological targets underpins its enduring value in CNS drug discovery and molecular imaging applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: